molecular formula C9H4BrCl2N3 B2915101 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine CAS No. 2024646-57-7

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Cat. No.: B2915101
CAS No.: 2024646-57-7
M. Wt: 304.96
InChI Key: QFSDOJVDTCQRLR-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 5-position and a pyrimidine ring substituted with chlorine atoms at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine typically involves the coupling of 5-bromopyridine with 2,6-dichloropyrimidine. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst and a boronic acid derivative of 5-bromopyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or DMSO.

    Electrophilic Substitution: Bromine (Br2) or chlorine (Cl2) in acetic acid or chloroform.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a pyridine N-oxide .

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinase enzymes by competing with ATP for binding, leading to the downregulation of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual halogenation (bromine and chlorine) allows for versatile functionalization, making it a valuable intermediate in synthetic chemistry and drug development .

Properties

IUPAC Name

4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N3/c10-6-1-5(3-13-4-6)7-2-8(11)15-9(12)14-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSDOJVDTCQRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=CC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2024646-57-7
Record name 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine
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